(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
Decyl b-D-thioglucopyranoside
Mechanism of Action
Target of Action
The primary target of (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as Decyl beta-D-thioglucopyranoside, is membrane proteins . This compound is used to solubilize these proteins without denaturing them .
Mode of Action
Decyl beta-D-thioglucopyranoside interacts with its target, the membrane proteins, by acting as a mild nonionic detergent . It solubilizes these proteins, making them more accessible for further study or manipulation . This is particularly useful for crystallizing these proteins or reconstituting them into lipid bilayers .
Biochemical Pathways
The biochemical pathways affected by Decyl beta-D-thioglucopyranoside are those involving membrane proteins . By solubilizing these proteins, Decyl beta-D-thioglucopyranoside can affect the function and behavior of these proteins, leading to downstream effects on the pathways in which these proteins are involved .
Result of Action
The molecular and cellular effects of Decyl beta-D-thioglucopyranoside’s action primarily involve changes to the state of membrane proteins . By solubilizing these proteins, Decyl beta-D-thioglucopyranoside can facilitate their study and manipulation, potentially leading to new insights into their function and behavior .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUWOACRYZHYQL-LJIZCISZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469188 | |
Record name | Decyl-beta-D-1-thioglucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98854-16-1 | |
Record name | Decyl-beta-D-1-thioglucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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